molecular formula C28H43N B12453038 2-(4-Dodecylphenyl)-5-pentylpyridine

2-(4-Dodecylphenyl)-5-pentylpyridine

Cat. No.: B12453038
M. Wt: 393.6 g/mol
InChI Key: XXFVNEOAZPFODY-UHFFFAOYSA-N
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Description

2-(4-Dodecylphenyl)-5-pentylpyridine is a pyridine derivative featuring a dodecyl (C12) chain at the para-position of the phenyl ring and a pentyl (C5) chain at the 5-position of the pyridine core. This compound is structurally tailored for applications requiring hydrophobic interactions, such as liquid crystal materials or surfactants. The long dodecyl chain enhances solubility in nonpolar solvents, while the pyridine ring provides electronic versatility for further functionalization .

Properties

Molecular Formula

C28H43N

Molecular Weight

393.6 g/mol

IUPAC Name

2-(4-dodecylphenyl)-5-pentylpyridine

InChI

InChI=1S/C28H43N/c1-3-5-7-8-9-10-11-12-13-15-16-25-18-21-27(22-19-25)28-23-20-26(24-29-28)17-14-6-4-2/h18-24H,3-17H2,1-2H3

InChI Key

XXFVNEOAZPFODY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dodecylphenyl)-5-pentylpyridine typically involves the reaction of 4-dodecylbenzaldehyde with 2-pentylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-(4-Dodecylphenyl)-5-pentylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Dodecylphenyl)-5-pentylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with different nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

2-(4-Dodecylphenyl)-5-pentylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers or surfactants.

Mechanism of Action

The mechanism of action of 2-(4-Dodecylphenyl)-5-pentylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Property 2-(4-Dodecylphenyl)-5-pentylpyridine 2-(4-Butylphenyl)-5-pentylpyridine 2-(4-Dodecylphenyl)-5-(undecyloxy)pyridine
Molecular Weight (g/mol) ~435 (estimated) 329.48 493.81
Alkyl Chain Length C12 (dodecyl) C4 (butyl) C12 (dodecyl) + C11 (undecyloxy)
Key Functional Groups Pyridine, alkyl chains Pyridine, alkyl chains Pyridine, ether oxygen
Solubility High in nonpolar solvents Moderate in nonpolar solvents Moderate in polar aprotic solvents
Phase Behavior Likely liquid crystalline Solid at room temperature Enhanced mesophase stability

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